N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
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Overview
Description
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.275. The purity is usually 95%.
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Scientific Research Applications
DNA Binding Polyamides
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and its derivatives have been explored for their ability to bind to DNA sequences. Polyamides containing imidazole and pyrrole amino acids, structurally related to this compound, exhibit specific affinity and specificity for DNA, akin to many naturally occurring DNA-binding proteins. The optimized solid-phase synthesis of these polyamides achieves high coupling yields, facilitating the preparation of a broad range of minor groove-binding polyamides. These advancements in synthesis may enhance the compatibility with various peptide synthesizers, broadening the potential for DNA sequence-specific interventions (Wurtz, Turner, Baird, & Dervan, 2001).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds derived from this compound has yielded a variety of biologically active structures. For instance, the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives has demonstrated significant cytotoxic effects against human cervical adenocarcinoma cell lines. These derivatives are obtained through reactions involving various α-functionalized iminoethers, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential therapeutic applications (Rahmouni et al., 2014).
Antimicrobial and Antifungal Activities
Synthesized derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. Compounds like 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, derived from reactions with pyridoxal hydrochloride and N-arylcyanoacetamides, have shown significant activity against various bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Mechanism of Action
Target of Action
The primary target of the compound N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.
Biochemical Pathways
By inhibiting Beta-secretase 1, the compound could potentially disrupt this pathway and reduce the formation of beta-amyloid peptide .
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially slow the progression of neurodegenerative diseases characterized by the accumulation of this peptide.
Properties
IUPAC Name |
N-(diaminomethylidene)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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